

An In-depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Bromoacetyl)thiophene-2-carbonitrile

Cat. No.: B1280374

[Get Quote](#)

CAS Number: 496879-84-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(Bromoacetyl)thiophene-2-carbonitrile**, a reactive chemical intermediate with significant potential in drug discovery and chemical biology. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a covalent modifier of biological macromolecules.

Chemical and Physical Properties

5-(Bromoacetyl)thiophene-2-carbonitrile is a heteroaromatic compound featuring a thiophene ring substituted with a bromoacetyl group and a nitrile group.^{[1][2]} These functional groups impart a unique reactivity profile, making it a valuable tool for chemical synthesis and biological investigation.

Table 1: Physicochemical Properties of **5-(Bromoacetyl)thiophene-2-carbonitrile**

Property	Value	Reference(s)
CAS Number	496879-84-6	[1] [2] [3]
Molecular Formula	C ₇ H ₄ BrNOS	[1] [2] [3]
Molecular Weight	230.08 g/mol	[3]
IUPAC Name	5-(2-bromoacetyl)thiophene-2-carbonitrile	[2]
Synonyms	2-Thiophenecarbonitrile, 5-(2-bromoacetyl)-	[3]
Appearance	Likely a solid	N/A
Solubility	Expected to be soluble in common organic solvents	N/A
Storage	Store at 2-8°C	[4]

Spectroscopic Data

While experimentally obtained spectra for **5-(Bromoacetyl)thiophene-2-carbonitrile** are not readily available in public databases, its spectral characteristics can be predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data for **5-(Bromoacetyl)thiophene-2-carbonitrile** (in CDCl₃)

Proton	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz)
Thiophene H-3	~7.8	d	~4.0
Thiophene H-4	~7.7	d	~4.0
-CH ₂ Br	~4.5	s	N/A

Table 3: Predicted ¹³C NMR Spectral Data for **5-(Bromoacetyl)thiophene-2-carbonitrile** (in CDCl₃)

Carbon Atom	Chemical Shift (δ , ppm) (Predicted)
C=O	~185
Thiophene C5	~145
Thiophene C3	~138
Thiophene C4	~135
Thiophene C2	~120
C≡N	~114
-CH ₂ Br	~30

Table 4: Expected Mass Spectrometry Data for **5-(Bromoacetyl)thiophene-2-carbonitrile**

Ion	[M+H] ⁺	[M+Na] ⁺
Exact Mass	229.9273	251.9092

Synthesis

A specific, published synthetic protocol for **5-(Bromoacetyl)thiophene-2-carbonitrile** is not readily available. However, a plausible and efficient synthesis can be proposed based on established organic chemistry principles, namely the Friedel-Crafts acylation of 2-thiophenecarbonitrile.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of 2-thiophenecarbonitrile with bromoacetyl bromide or bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

2-Thiophenecarbonitrile

+ **Bromoacetyl Bromide**
/ AlCl_3

5-(Bromoacetyl)thiophene-2-carbonitrile

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-(Bromoacetyl)thiophene-2-carbonitrile**.

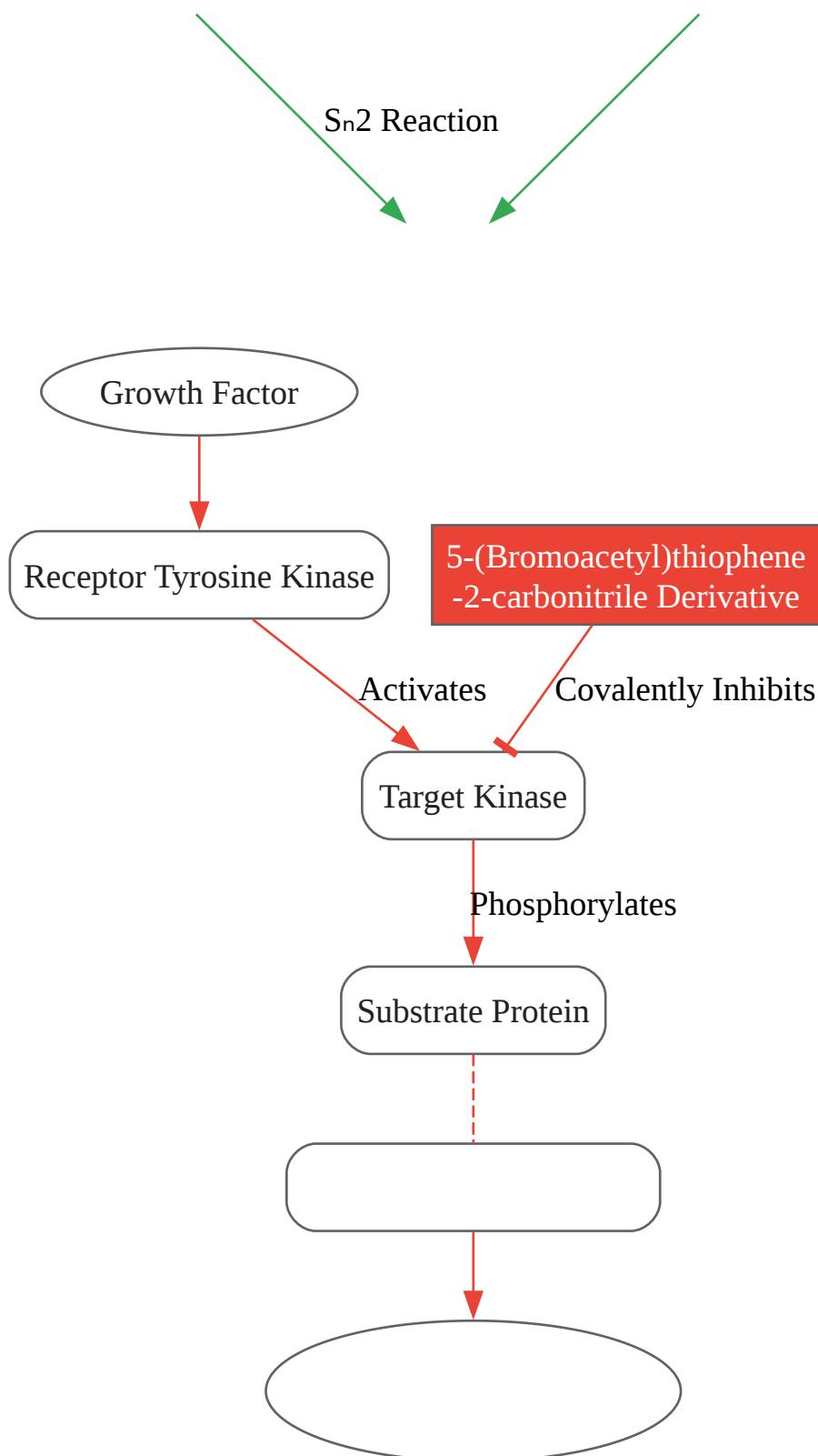
Experimental Protocol: Proposed Friedel-Crafts Acylation

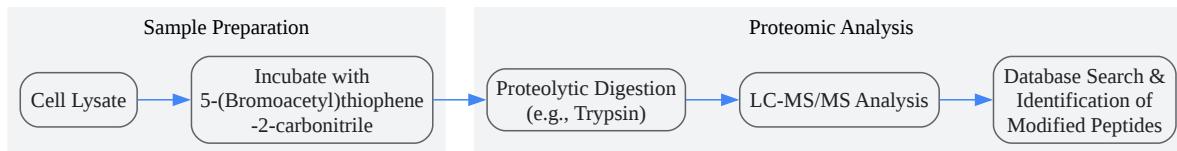
Materials:

- 2-Thiophenecarbonitrile
- Bromoacetyl bromide (or bromoacetyl chloride)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:


- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the suspension to 0°C in an ice bath.
- Slowly add bromoacetyl bromide (1.0 equivalent) to the stirred suspension.
- After the addition is complete, add a solution of 2-thiophenecarbonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.
- Allow the reaction mixture to stir at 0°C for 1-2 hours and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **5-(Bromoacetyl)thiophene-2-carbonitrile**.


Reactivity and Applications in Drug Discovery

The key to the utility of **5-(Bromoacetyl)thiophene-2-carbonitrile** in drug discovery and chemical biology lies in the reactivity of the α -bromoacetyl group. This moiety is a potent electrophile that can react with nucleophilic residues in proteins, leading to the formation of a stable covalent bond.

Covalent Modification of Proteins

The bromoacetyl group is particularly reactive towards the thiol group of cysteine residues. This reaction proceeds via an $S_{n}2$ mechanism, resulting in the formation of a thioether linkage. This covalent and often irreversible interaction can be harnessed to permanently inhibit the function of a target protein.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(bromoacetyl)thiophene-2-carbonitrile | 496879-84-6 [chemicalbook.com]
- 2. 5-(Bromoacetyl)thiophene-2-carbonitrile 95.00% | CAS: 496879-84-6 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-(bromoacetyl)thiophene-2-carbonitrile [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280374#5-bromoacetyl-thiophene-2-carbonitrile-cas-number-496879-84-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com